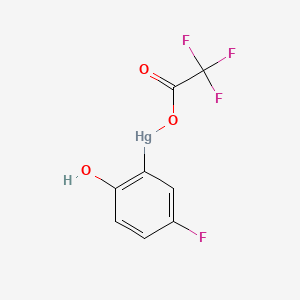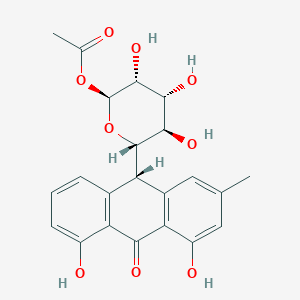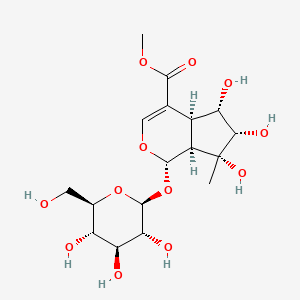
Lamalbid
Vue d'ensemble
Description
Lamalbid is an iridoid glycoside found predominantly in the flowers of the white dead nettle (Lamium album). This compound is known for its significant presence in both aqueous and ethanolic-aqueous extracts of the plant. This compound has been studied for its potential therapeutic properties, particularly in traditional medicine for treating upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin .
Applications De Recherche Scientifique
Lamalbid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the standardization of extracts from Lamium album flowers . In biology and medicine, this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects . Additionally, it has applications in the development of natural health products and supplements.
Mécanisme D'action
Target of Action
Lamalbid is a natural product found in Lantana montevidensis . It primarily targets the generation of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
This compound interacts with its targets by inhibiting the generation of ROS . This interaction helps in maintaining the balance of ROS in cells, thereby preventing oxidative stress .
Biochemical Pathways
The biosynthesis of this compound in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering 13C-labeled intermediates of MVA and MEP pathways . The results demonstrated that [3,4,5-13C3]1-deoxy-D-xylulose 5-phosphate could be incorporated into this compound . This suggests that the iridoid glucoside in L. barbatum is biosynthesized through the MEP pathway .
Pharmacokinetics
A study on lamiophlomis rotata, a plant species that also contains iridoids, used a one-step protein precipitation method for rat plasma for the pharmacokinetic study of several bioactive components, including this compound . This could potentially be applied to this compound as well, but more research is needed in this area.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of ROS generation . By inhibiting ROS production, this compound helps in maintaining cellular homeostasis and preventing oxidative stress, which can lead to cell damage .
Analyse Biochimique
Biochemical Properties
Lamalbid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been identified as a chemotaxonomic marker of Lamium album . This compound interacts with enzymes such as glycosidases, which facilitate its hydrolysis into its aglycone and sugar components. These interactions are crucial for its bioavailability and subsequent biological activities. Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, potentially inhibiting their activity and thereby exerting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting key enzymes and proteins in these pathways, this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species. This modulation can lead to decreased inflammation and oxidative damage in cells. Furthermore, this compound has been reported to affect gene expression, particularly genes involved in the inflammatory response and antioxidant defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators. Additionally, this compound can activate antioxidant pathways by upregulating the expression of genes encoding antioxidant enzymes like superoxide dismutase and catalase . These molecular interactions contribute to its overall anti-inflammatory and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects over extended periods, although the magnitude of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of this compound or its metabolites in the liver and kidneys. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its hydrolysis and subsequent metabolism. Enzymes such as glycosidases hydrolyze this compound into its aglycone and sugar components, which can then enter various metabolic pathways. The aglycone component may undergo further modifications, such as oxidation or conjugation, to form metabolites that can be excreted from the body. These metabolic processes are essential for the bioavailability and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, this compound may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the localization and accumulation of this compound in different tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. In the cytoplasm, this compound may bind to enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, may also affect this compound’s localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lamalbid is typically extracted from the flowers of Lamium album using high-performance liquid chromatography coupled with diode-array detection (HPLC–DAD). The extraction process involves preparing aqueous and ethanolic-aqueous extracts of the plant material. The method developed for this extraction is specific, accurate, and precise, allowing for the quantification of iridoids, phenolic acids, phenylpropanoids, and flavonoids .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its extraction from natural sources rather than synthetic production. The extraction process from Lamium album flowers remains the primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lamalbid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of this compound, while reduction reactions may produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Lamalbid is similar to other iridoid glycosides, such as shanzhiside methyl ester and sesamoside. These compounds share similar chemical structures and biological activities. this compound is unique in its significant presence in Lamium album and its specific therapeutic applications . Other similar compounds include chlorogenic acid and verbascoside, which are also found in Lamium album and have comparable biological activities .
Propriétés
IUPAC Name |
methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWDLBSGSYIQQ-GNDDPXJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346292 | |
| Record name | Lamalbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52212-87-0 | |
| Record name | Lamalbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of lamalbid in nature?
A1: this compound is primarily found in plants belonging to the Lamiaceae family, such as Lamium album (white dead nettle) [, ], Lamium amplexicaule [], and Phlomis tuberosa [].
Q2: Which other iridoid glycosides are commonly found alongside this compound in plants?
A2: this compound often coexists with other iridoid glycosides including shanzhiside methyl ester [, , ], sesamoside [, ], and mussaenoside [].
Q3: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure, determined through spectroscopic analyses [], reveals a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol.
Q4: What analytical methods are commonly employed for the quantification of this compound in plant extracts?
A5: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is a widely used technique for quantifying this compound in plant extracts []. This method allows for the separation and detection of this compound alongside other compounds, enabling accurate quantification.
Q5: Are there any validated analytical methods for this compound analysis?
A6: Yes, a validated HPLC-DAD method has been developed for the quantification of this compound in aqueous and ethanolic-aqueous extracts of Lamium album flowers []. This method has been proven to be specific, accurate, and precise for this compound analysis.
Q6: What is the potential of this compound as a marker for quality control of plant material?
A7: this compound has been proposed as a potential marker for the standardization of Lamium album flowers due to its high abundance in the plant [].
Q7: Has this compound demonstrated any notable biological activities?
A8: While specific mechanisms of action are still under investigation, studies suggest that this compound, along with other compounds, might contribute to the anti-inflammatory activity of Lamium album by inhibiting the secretion of pro-inflammatory cytokines like IL-8 in human neutrophils [].
Q8: What are the potential applications of this compound in traditional medicine?
A9: While this compound itself hasn't been explored in detail for traditional medicinal applications, plants containing it, like Lamium album, have been traditionally used to address various ailments, including upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin [].
Q9: Has the pharmacokinetic profile of this compound been investigated?
A10: Yes, a study using a targeted LC-MS/MS method examined the pharmacokinetics of this compound in rats after oral administration of Lamiophlomis rotata extract []. This research provides insights into the absorption, distribution, metabolism, and excretion of this compound in a living organism.
Q10: What is the significance of identifying this compound metabolites?
A11: Identifying this compound metabolites is crucial for understanding its metabolic fate in vivo, potential drug interactions, and potential toxicological implications []. This information is essential for assessing its safety and efficacy for potential therapeutic applications.
Q11: Does the part of the plant used affect the concentration of this compound?
A12: Research on Lamiophlomis rotata suggests that the concentration of this compound, alongside other bioactive components, does not differ significantly between extracts from the aerial parts and the whole plant []. This finding suggests that both parts could be potential sources of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





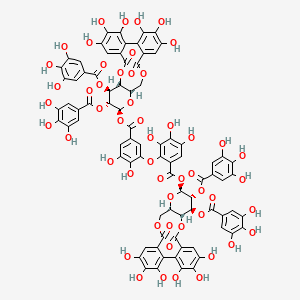

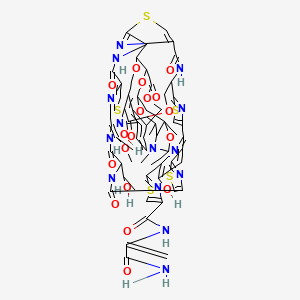
![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
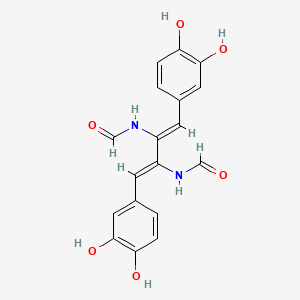
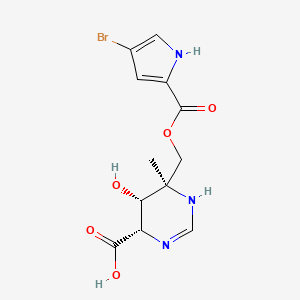
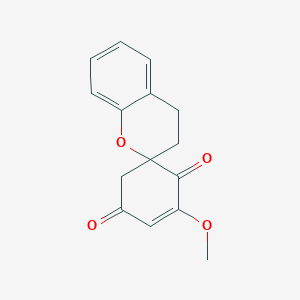
![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)
